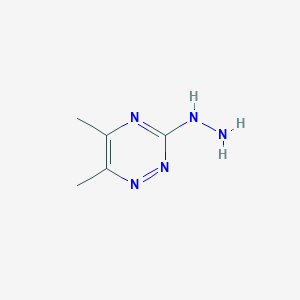

3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine

Description

Overview of 1,2,4-Triazine (B1199460) Core Structures in Chemical Research

The 1,2,4-triazine ring is a six-membered aromatic heterocycle containing three nitrogen atoms. pnrjournal.com This structural motif is of significant interest in chemical research due to its presence in a wide range of biologically active compounds. ijpsr.info Derivatives of 1,2,4-triazine have been investigated for a broad spectrum of pharmacological activities. ijpsr.infoscirp.org

Beyond its role in medicinal chemistry, the 1,2,4-triazine core is a valuable component in organic synthesis. These electron-deficient systems can participate in inverse electron-demand Diels-Alder (IEDDA) reactions, a powerful tool for the construction of other heterocyclic and carbocyclic frameworks. researchgate.net This reactivity allows chemists to use 1,2,4-triazines as synthons for creating complex molecular architectures. researchgate.netmdpi.com The synthesis of the 1,2,4-triazine ring itself is often achieved through the cyclocondensation of 1,2-dicarbonyl compounds with amidrazones or related hydrazine (B178648) derivatives. pnrjournal.comnih.gov

Significance of Hydrazinyl Functionality in Heterocyclic Synthesis

The hydrazinyl group (-NHNH₂), a derivative of hydrazine, is a potent nucleophile and a key functional group in the synthesis of nitrogen-containing heterocycles. researchgate.net Its utility stems from the presence of two adjacent nitrogen atoms, which can readily participate in cyclization reactions. A common and powerful method involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents to form five-membered rings like pyrazoles, or with 1,2-dicarbonyls to initiate the formation of six-membered rings like 1,2,4-triazines. researchgate.netrsc.org

The reactivity of the terminal -NH₂ of the hydrazinyl group allows for condensation reactions with a variety of carbonyl compounds, including aldehydes and ketones, to form hydrazones. researchgate.netrsc.org These intermediates can then undergo subsequent intramolecular cyclization, providing a versatile pathway to a multitude of fused and non-fused heterocyclic systems. researchgate.netresearchgate.net This reactivity makes hydrazine derivatives indispensable tools for synthetic chemists aiming to build complex molecular libraries. mdpi.comnih.gov

Structural Context of 3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine as a Key Building Block

This compound emerges as a highly valuable synthetic intermediate by combining the features of the 1,2,4-triazine core with a reactive hydrazinyl handle. Its structure is logically derived from established synthetic routes. The 5,6-dimethyl substitution pattern is typically achieved by using butane-2,3-dione (diacetyl) as the 1,2-dicarbonyl component in the initial cyclocondensation reaction. rsc.org The hydrazinyl group at the 3-position is the molecule's primary reactive center for subsequent transformations.

As a key building block, the utility of this compound lies in the nucleophilic character of its hydrazinyl group. This functionality allows it to react with a wide range of electrophilic reagents to construct more elaborate heterocyclic systems. For instance, reaction with β-dicarbonyl compounds or their synthetic equivalents can lead to the formation of fused pyrazole (B372694) rings, resulting in pyrazolo[...] pnrjournal.comresearchgate.netnih.govtriazine derivatives. researchgate.net Similarly, condensation with other reagents can be used to synthesize fused triazoles and other complex heterocyclic structures. The presence of the stable, dimethyl-substituted triazine core provides a robust scaffold upon which these new rings can be built, making this compound a strategic precursor for the synthesis of novel, polycyclic heterocyclic compounds.

Data Tables

Table 1: Physicochemical Properties of 3-Amino-5,6-dimethyl-1,2,4-triazine (B98693) (Related Compound)

| Property | Value | Source |

| CAS Number | 17584-12-2 | sigmaaldrich.com |

| Molecular Formula | C₅H₈N₄ | sigmaaldrich.com |

| Molecular Weight | 124.14 g/mol | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point | 210-212 °C | sigmaaldrich.com |

Note: Detailed experimental data for this compound (CAS 19542-09-7) is not widely available in the cited literature. The table above refers to the closely related amino analogue.

Structure

2D Structure

3D Structure

Properties

CAS No. |

19542-09-7 |

|---|---|

Molecular Formula |

C5H9N5 |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

(5,6-dimethyl-1,2,4-triazin-3-yl)hydrazine |

InChI |

InChI=1S/C5H9N5/c1-3-4(2)9-10-5(7-3)8-6/h6H2,1-2H3,(H,7,8,10) |

InChI Key |

MJNJLABGYSDGRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NC(=N1)NN)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydrazinyl 5,6 Dimethyl 1,2,4 Triazine and Its Derivatives

Direct Synthesis Approaches to the 3-Hydrazinyl-1,2,4-triazine Scaffold

Direct synthesis involves either constructing the 1,2,4-triazine (B1199460) ring with the hydrazinyl group's precursor already in place or adding the hydrazinyl group to a fully formed triazine ring.

The formation of the 1,2,4-triazine ring is a cornerstone of synthesizing these heterocycles. Cyclocondensation reactions are a primary method, typically involving the reaction of a 1,2-dicarbonyl compound with a bis-nucleophile containing the requisite nitrogen backbone. For the specific synthesis of 5,6-dimethyl substituted triazines, the starting 1,2-dicarbonyl compound is diacetyl (butane-2,3-dione).

Several methods exist for the cyclocondensation step:

The reaction of α-diketones with acid hydrazides and ammonium (B1175870) acetate (B1210297) on a silica (B1680970) gel surface under microwave irradiation provides a high-yield, rapid synthesis of 3,5,6-trisubstituted-1,2,4-triazines. tandfonline.com

Condensation of (E)-4-aryl-2-oxo-3-buteneoic acid with thiocarbohydrazide (B147625) can yield 4-amino-3-thioxo-1,2,4-triazin-5-one derivatives. scirp.orgsemanticscholar.org This approach introduces a thioxo group at the 3-position, which is a precursor for the hydrazinyl group.

A redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts also furnishes 3,6-disubstituted-1,2,4-triazines under mild conditions. organic-chemistry.org

Domino annulation reactions, such as the [4+2] type, represent an efficient strategy for creating 1,2,4-triazine derivatives from readily available materials like ketones and alkynes. rsc.org

Table 1: Overview of Cyclocondensation Reactions for 1,2,4-Triazine Synthesis

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Acid Hydrazide, α-Diketone, Ammonium Acetate | Silica Gel, Triethylamine, Microwave | 3,5,6-Trisubstituted-1,2,4-triazines | tandfonline.com |

| (E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acid, Thiocarbohydrazide | EtOH-AcOH, then EtOH/HCl | 4-amino-6-(4'-bromostyryl)-3-thioxo-1,2,4-triazin-5-one | scirp.orgsemanticscholar.org |

| β-keto-N-acylsulfonamides, Hydrazine salts | Mild conditions | 3,6-disubstituted-1,2,4-triazines | organic-chemistry.org |

| Ketones, Aldehydes, Alkynes | [4+2] Domino Annulation | Substituted 1,2,4-triazines | rsc.org |

A common and effective method for introducing a hydrazinyl moiety at the C3 position of the 1,2,4-triazine ring is through the nucleophilic substitution of a suitable leaving group by hydrazine. This approach utilizes a pre-synthesized, appropriately substituted triazine core.

Groups such as thiones (-SH) and their S-alkylated derivatives, particularly methylthio (-SCH₃), are excellent leaving groups for this transformation. The synthesis of 3-hydrazino-5-methyl-6-phenyl-1,2,4-triazine provides a direct analog to the target compound's synthesis. prepchem.com In this procedure, 5-methyl-3-methylthio-6-phenyl-1,2,4-triazine is heated under reflux with hydrazine hydrate (B1144303) in ethanol. prepchem.com The highly nucleophilic hydrazine displaces the methylthio group to yield the desired 3-hydrazinyl product. prepchem.com

The reaction proceeds as follows:

Starting Material : 3-Methylthio-5,6-disubstituted-1,2,4-triazine

Reagent : Hydrazine hydrate (N₂H₄·H₂O)

Solvent : Ethanol

Condition : Reflux

This method is advantageous due to the accessibility of the 3-methylthio precursors, which are often prepared from the corresponding 3-thioxo-1,2,4-triazines. researchgate.netprepchem.com The thioxo derivatives themselves are synthesized via cyclocondensation reactions, for instance, between an α-keto acid derivative and thiocarbohydrazide. researchgate.net

Table 2: Reaction Data for Hydrazinolysis

| Starting Material | Reagent | Solvent | Condition | Product | Reference |

|---|---|---|---|---|---|

| 5-methyl-3-methylthio-6-phenyl-1,2,4-triazine | Hydrazine hydrate | Ethanol | Reflux (8 hours) | 3-hydrazino-5-methyl-6-phenyl-1,2,4-triazine | prepchem.com |

Hydrazinolysis of Substituted 1,2,4-Triazines

Precursor Chemistry for 3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine

The synthesis of the direct precursor, 3-methylmercapto-5,6-dimethyl-1,2,4-triazine, is a critical step for the hydrazinolysis route.

The synthesis of 3-methylthio-1,2,4-triazine (B189370) derivatives typically follows a two-step process starting from a 1,2-dicarbonyl compound. The synthesis of 5-methyl-3-methylthio-6-(4-nitrophenyl)-1,2,4-triazine serves as an excellent model. prepchem.com

Formation of the Triazinethione : A thiosemicarbazone of a dicarbonyl compound is cyclized. For the target precursor, one would start with diacetyl (butane-2,3-dione) and thiosemicarbazide (B42300). The reaction of these two would form the thiosemicarbazone of diacetyl, which upon cyclization (e.g., by refluxing with potassium carbonate in water), yields 5,6-dimethyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. prepchem.com

S-Methylation : The resulting triazinethione is then S-methylated. This is achieved by treating the thione with a methylating agent, such as methyl iodide, in the presence of a base. prepchem.com This reaction introduces the methylthio group at the 3-position, yielding 3-methylmercapto-5,6-dimethyl-1,2,4-triazine.

This precursor is then carried forward to the hydrazinolysis step as described previously to furnish the final product.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Methylmercapto-5,6-dimethyl-1,2,4-triazine |

| 5,6-dimethyl-1,2,4-triazine-3-thione |

| 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) |

| 3-hydrazino-5-methyl-6-phenyl-1,2,4-triazine |

| 5-methyl-3-methylthio-6-phenyl-1,2,4-triazine |

| Diacetyl (butane-2,3-dione) |

| Thiocarbohydrazide |

| Thiosemicarbazide |

| Hydrazine hydrate |

| 4-amino-3-thioxo-1,2,4-triazin-5-one |

| (E)-4-aryl-2-oxo-3-buteneoic acid |

| β-keto-N-acylsulfonamides |

| 5-methyl-3-methylthio-6-(4-nitrophenyl)-1,2,4-triazine |

| 2-hydroxyimino-4'-nitropropiophenone thiosemicarbazone |

| Methyl iodide |

Derivatization Strategies via the Hydrazinyl Moiety

The hydrazinyl group (-NHNH₂) attached to the 1,2,4-triazine core is a versatile functional handle for a variety of chemical transformations. Its nucleophilic nature allows for the introduction of diverse substituents, leading to a broad range of derivatives with modified properties. This section explores key derivatization strategies focusing on the reactivity of the hydrazinyl moiety.

Acylation and Aroylation Reactions

The nucleophilic hydrazinyl group of 1,2,4-triazine derivatives readily undergoes acylation and aroylation when treated with acylating or aroylating agents like acid chlorides. These reactions typically result in the formation of stable hydrazide derivatives.

For instance, the acylation of 6-tert-butyl-3-hydrazino-1,2,4-triazin-5(2H)-one with benzoyl chloride leads to the corresponding 3-benzoylhydrazido-1,2,4-triazine. researchgate.net This resulting hydrazide can be a precursor for further cyclization reactions, such as treatment with phosphorus oxychloride (POCl₃) to yield fused heterocyclic systems like nih.govnih.govmdpi.comtriazolo[4,3-b] nih.govnih.govmdpi.comtriazines. researchgate.net This two-step process highlights how acylation can be a strategic entry point to more complex molecular architectures.

Table 1: Representative Aroylation of a 3-Hydrazinyl-1,2,4-triazine Derivative

| Starting Material | Reagent | Product | Reference |

|---|

Reaction with Carbonyl Compounds (Aldehydes and Ketones)

One of the most fundamental reactions of the hydrazinyl group is its condensation with carbonyl compounds, specifically aldehydes and ketones. This reaction is a cornerstone for the synthesis of a vast array of hydrazone derivatives.

The reaction between a 3-hydrazinyl-1,2,4-triazine and an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism to form a hydrazone, characterized by a C=N-NH- linkage. This reaction is often catalyzed by a few drops of acid and is typically carried out in a suitable solvent like ethanol. nih.gov

The versatility of this reaction allows for the introduction of a wide range of substituents onto the triazine core, depending on the structure of the carbonyl compound used. For example, reacting 6-hydrazino-2,4-disubstituted-s-triazine derivatives with various p-substituted benzaldehydes yields a series of corresponding hydrazones. nih.gov Similarly, 3-Hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) has been shown to react with the carbonyl groups in sugars like D(-)fructose and D(+)glucose to form the respective hydrazone derivatives. scilit.com These reactions are not limited to simple aldehydes; ketones also participate, though sometimes under slightly different conditions. pku.edu.cnnih.gov

The resulting hydrazones are not merely simple derivatives; they are often key intermediates for the synthesis of more complex heterocyclic systems. nih.govbenthamopen.com The reactivity of the newly formed C=N bond and the remaining N-H proton allows for subsequent cyclization and addition reactions.

Table 2: Examples of Hydrazone Formation from Hydrazinyl-Triazines and Carbonyl Compounds

| Hydrazinyl-Triazine Derivative | Carbonyl Compound | Resulting Hydrazone Derivative | Reference |

|---|---|---|---|

| 6-Hydrazino-2,4-di(piperidin-1-yl)-1,3,5-triazine | 4-Bromobenzaldehyde | 2-(2-(4-Bromobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | nih.gov |

| 6-Hydrazino-2,4-di(piperidin-1-yl)-1,3,5-triazine | 4-Fluorobenzaldehyde | 2-(2-(4-Fluorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | nih.gov |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | D(-)fructose | Corresponding bis triazinyl hydrazone | scilit.com |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | D(+)glucose | Corresponding bis triazinyl hydrazone | scilit.com |

Addition Reactions with Activated Alkenes

The hydrazinyl moiety can also participate in addition reactions with activated alkenes, such as those bearing electron-withdrawing groups like a cyano group. These reactions, often proceeding via a Michael-type addition, provide another route to functionalize the triazine scaffold.

A relevant example is the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with acrylonitrile (B1666552). researchgate.net While this reaction occurs at the thio- group in the cited example, the principle of nucleophilic addition of a heteroatom to an activated double bond is analogous to the potential reactivity of the hydrazinyl group. The reaction of a hydrazinyl-triazine with an activated alkene like acrylonitrile would be expected to yield a cyanoethylated derivative at the terminal nitrogen of the hydrazinyl group. researchgate.net These addition products can then serve as intermediates for further chemical transformations, including hydrolysis of the nitrile group or condensation reactions involving the secondary amine. researchgate.net

Table 3: Representative Addition Reaction with an Activated Alkene

| Starting Material | Reagent | Product Type | Reference |

|---|

Reactivity and Advanced Synthetic Transformations of 3 Hydrazinyl 5,6 Dimethyl 1,2,4 Triazine Derivatives

Nucleophilic and Electrophilic Reactivity of the Hydrazinyl Group

The hydrazinyl group appended to the 1,2,4-triazine (B1199460) core is a potent nucleophile. The terminal nitrogen atom (NH₂) possesses a lone pair of electrons that actively seeks electrophilic centers. This inherent nucleophilicity is the cornerstone of its synthetic utility, enabling the formation of numerous derivatives through condensation and substitution reactions.

For instance, the hydrazinyl moiety readily reacts with carbonyl compounds such as aldehydes and ketones to form the corresponding hydrazones. This classic reaction proceeds via nucleophilic attack of the terminal nitrogen on the carbonyl carbon, followed by dehydration. Similarly, it can react with sugars like D(-)fructose and D(+)glucose to yield triazinyl hydrazones. scilit.com The reactivity extends to acylating agents; for example, 3-amino-1,2,4-triazines are known to react with excess benzoyl chloride, suggesting that the more nucleophilic hydrazinyl derivative would undergo similar acylation reactions to form stable N-acyl or N,N'-diacyl products. sigmaaldrich.com

While the primary reactivity is nucleophilic, the group can also influence the electrophilic character of the triazine ring. However, the most synthetically significant reactions involve the hydrazinyl group acting as a binucleophile, where both nitrogen atoms participate in cyclization reactions, a topic explored in the following sections.

Cyclization Reactions to Form Fused Heterocyclic Systems

A key application of 3-hydrazinyl-5,6-dimethyl-1,2,4-triazine is its use as a building block for synthesizing polycyclic heteroaromatic compounds. The bifunctional nature of the hydrazinyl group allows it to react with various 1,2- and 1,3-dielectrophiles to construct new five- or six-membered rings fused to the original triazine core. These reactions provide efficient pathways to diverse and complex molecular scaffolds.

Formation of 1,2,4-Triazino[4,3-b]nih.govnih.govresearchgate.nettriazines

The fusion of a second 1,2,4-triazine ring onto the parent structure results in the 1,2,4-triazino[4,3-b] nih.govnih.govresearchgate.nettriazine system. This transformation can be achieved by reacting this compound with reagents that can provide a two-atom C-N fragment. A notable example is the reaction of the related 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) with chloroacetonitrile. researchgate.net The reaction sequence involves an initial Sₙ2 reaction where the terminal nitrogen of the hydrazinyl group displaces the chloride, followed by an intramolecular cyclization onto one of the triazine ring nitrogens to close the new six-membered ring. researchgate.net

| Reactant 1 | Reagent | Product System | Reference |

| This compound | α-Halo nitriles (e.g., Chloroacetonitrile) | 7,8-Dimethyl-1,2,4-triazino[4,3-b] nih.govnih.govresearchgate.nettriazine | researchgate.net |

| This compound | α-Halo ketones (e.g., Phenacyl bromide) | 7,8-Dimethyl-1,2,4-triazino[4,3-b] nih.govnih.govresearchgate.nettriazine | researchgate.net |

Synthesis of Pyrazolo-Triazine Systems

The synthesis of pyrazole (B372694) rings fused to the triazine core is a common and valuable transformation. These pyrazolo[3,4-e] nih.govnih.govresearchgate.nettriazine or pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazine systems are readily accessible from this compound. nih.govrsc.org The reaction typically involves condensation with a 1,3-dielectrophile, such as a β-ketoester or a malononitrile (B47326) derivative. The hydrazinyl group first reacts with one electrophilic center (e.g., the ketone carbonyl of a β-ketoester) to form a hydrazone intermediate, which then undergoes intramolecular cyclization by attacking the second electrophilic center (the ester) to construct the fused pyrazole ring. nih.govnih.gov

| Reactant 1 | Reagent Type | Product System | Reference |

| This compound | β-Ketoesters (e.g., Ethyl acetoacetate) | Pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazinone | rsc.org |

| This compound | Malononitrile | Aminopyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazine | rsc.org |

| This compound | 1,3-Diketones (e.g., Acetylacetone) | Pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazine | rsc.org |

Formation of Pyrimido-Triazin-dione Derivatives

Fusing a pyrimidine (B1678525) ring to the triazine core can lead to the formation of pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine derivatives, which include compounds with significant biological properties. nih.govnih.gov Starting from this compound, the construction of a fused pyrimidinedione ring requires a three-carbon dielectrophilic fragment, typically a malonic acid derivative. For example, reaction with diethyl malonate or related compounds under basic conditions can lead to the formation of the pyrimido[1,2-b] nih.govnih.govresearchgate.nettriazine-dione scaffold. The reaction proceeds through initial acylation at the terminal hydrazinyl nitrogen, followed by a subsequent intramolecular cyclization and condensation to form the six-membered pyrimidinedione ring.

| Reactant 1 | Reagent | Product System | Reference |

| This compound | Diethyl malonate | Pyrimido[1,2-b] nih.govnih.govresearchgate.nettriazine-dione | juniperpublishers.com |

| This compound | Barbituric acid derivatives | Pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine-dione | nih.govnih.gov |

Construction of 1,2,4-Triazolo[4,3-b]-1,2,4-triazinones

The fusion of a 1,2,4-triazole (B32235) ring is one of the most frequent transformations of the hydrazinyl group, leading to the widely studied 1,2,4-triazolo[4,3-b] nih.govnih.govresearchgate.nettriazine ring system. To form a triazolone ring, where one of the carbons in the new five-membered ring is a carbonyl group, the hydrazinyl-triazine must be treated with a one-carbon synthon that can provide a carbonyl moiety. Suitable reagents include phosgene, triphosgene, ethyl chloroformate, or 1,1'-carbonyldiimidazole (B1668759) (CDI). The reaction involves the two nitrogen atoms of the hydrazinyl group attacking the carbonyl carbon of the reagent, leading to cyclization and the formation of a stable, fused triazolone derivative. scilit.com

| Reactant 1 | Reagent | Product System | Reference |

| This compound | Phosgene or Triphosgene | 7,8-Dimethyl- nih.govnih.govresearchgate.nettriazolo[4,3-b] nih.govnih.govresearchgate.nettriazin-6(5H)-one | researchgate.net |

| This compound | 1,1'-Carbonyldiimidazole (CDI) | 7,8-Dimethyl- nih.govnih.govresearchgate.nettriazolo[4,3-b] nih.govnih.govresearchgate.nettriazin-6(5H)-one | researchgate.net |

| This compound | Ethyl Chloroformate | 7,8-Dimethyl- nih.govnih.govresearchgate.nettriazolo[4,3-b] nih.govnih.govresearchgate.nettriazin-6(5H)-one | researchgate.net |

Reactions with Activated Nitriles

Activated nitriles, which are compounds containing a cyano group attached to an electron-withdrawing group, are excellent electrophiles for reaction with this compound. Research on the analogous 3-hydrazino-5,6-diphenyl-1,2,4-triazine has shown that it reacts readily with compounds like α-bromomalononitrile and tetracyanoethane. researchgate.netresearchgate.net The reaction is initiated by the nucleophilic attack of the terminal hydrazinyl nitrogen onto the electron-deficient carbon of the nitrile group. This initial addition is often followed by a rapid intramolecular cyclization, which can lead to a variety of fused heterocyclic systems depending on the specific structure of the activated nitrile. researchgate.netnih.gov For example, reaction with bromomalononitrile can lead to the formation of a fused pyrazole ring. researchgate.net

| Reactant 1 | Reagent | Product System | Reference |

| This compound | α-Bromomalononitrile | 3-Amino-7,8-dimethyl-pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazine-4-carbonitrile | researchgate.netresearchgate.net |

| This compound | Tetracyanoethane | Fused pyrazole derivative | researchgate.netresearchgate.net |

| This compound | Arylhydrazonomalononitriles | Fused triazino-triazine systems | nih.gov |

Reactions with Phosphorus-Containing Reagents

The reaction of 3-hydrazinyl-1,2,4-triazine derivatives with phosphorus-containing reagents, such as phosphorus oxychloride (POCl₃), is a well-established method for the synthesis of fused phosphorus heterocycles. While specific studies on this compound are not extensively documented in readily available literature, the reactivity can be inferred from analogous systems. For instance, the acylation of the hydrazinyl group followed by cyclization induced by a phosphorus reagent is a common strategy.

In a typical reaction sequence, the hydrazinyl derivative is first acylated to form an intermediate acylhydrazinyl-triazine. Subsequent treatment of this intermediate with a dehydrating and cyclizing agent like phosphorus oxychloride leads to the formation of a new heterocyclic ring fused to the triazine core. For example, the reaction of a 3-benzoylhydrazido-1,2,4-triazine derivative with POCl₃ has been shown to yield a derivative of researchgate.netnih.govmdpi.comtriazolo[4,3-b] researchgate.netnih.govmdpi.comtriazine. nih.gov This transformation proceeds through the intramolecular cyclization involving the triazine ring nitrogen and the carbonyl oxygen of the benzoyl group, facilitated by the phosphorus reagent.

The general scheme for such a reaction, applied to this compound, would likely involve an initial acylation step followed by cyclization. The specific nature of the resulting phosphorus-containing heterocycle would depend on the phosphorus reagent used and the reaction conditions.

Table 1: Illustrative Reaction of an Acyl-Hydrazinyl-Triazine with Phosphorus Oxychloride

| Reactant | Reagent | Product |

| 3-(Acylhydrazinyl)-5,6-dimethyl-1,2,4-triazine | POCl₃ | Fused researchgate.netnih.govmdpi.comtriazolo[4,3-b] researchgate.netnih.govmdpi.comtriazine derivative |

Note: This table is based on the known reactivity of similar 3-hydrazinyl-1,2,4-triazine derivatives.

Reactions with Isocyanates and Isothiocyanates

The reaction of this compound with isocyanates and isothiocyanates provides a direct route to the synthesis of semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. These intermediates are valuable precursors for the construction of various heterocyclic systems. The terminal nitrogen atom of the hydrazinyl group acts as a potent nucleophile, readily attacking the electrophilic carbon atom of the isocyanate or isothiocyanate.

This addition reaction leads to the formation of N-substituted semicarbazido- or thiosemicarbazido-triazines. These products can then undergo subsequent intramolecular cyclization, often promoted by acidic or basic conditions or by heating, to yield fused heterocyclic systems such as triazolo[4,3-b] researchgate.netnih.govmdpi.comtriazines or triazolo[3,4-b] researchgate.netmdpi.comresearchgate.netthiadiazines.

For example, the reaction of a hydrazinyl-containing heterocyclic compound with phenyl isothiocyanate typically results in the formation of a phenylthiosemicarbazide derivative. This derivative can then be cyclized to form a triazole ring fused to the original heterocycle. The specific conditions for cyclization and the resulting product architecture depend on the nature of the starting materials and the reagents employed.

Table 2: Representative Reactions of this compound with Isocyanates and Isothiocyanates

| Reactant | Reagent | Intermediate Product | Potential Final Product (after cyclization) |

| This compound | Phenyl Isocyanate | 4-(5,6-Dimethyl-1,2,4-triazin-3-yl)-1-phenylsemicarbazide | 3-Anilino-6,7-dimethyl- researchgate.netnih.govmdpi.comtriazolo[4,3-b] researchgate.netnih.govmdpi.comtriazin-8(7H)-one |

| This compound | Phenyl Isothiocyanate | 4-(5,6-Dimethyl-1,2,4-triazin-3-yl)-1-phenylthiosemicarbazide | 3-Anilino-6,7-dimethyl- researchgate.netnih.govmdpi.comtriazolo[4,3-b] researchgate.netnih.govmdpi.comtriazin-8(7H)-thione |

Note: The final products are illustrative and based on known cyclization patterns of similar thiosemicarbazide and semicarbazide precursors.

Coordination Chemistry of 3 Hydrazinyl 5,6 Dimethyl 1,2,4 Triazine and Its Analogues

Ligand Properties of the 1,2,4-Triazine (B1199460) Ring and Hydrazinyl Group

The ligating ability of 3-hydrazinyl-5,6-dimethyl-1,2,4-triazine is dictated by the electronic and steric properties of its two key functional components: the 1,2,4-triazine ring and the hydrazinyl group.

The 1,2,4-triazine ring is an electron-deficient aromatic system containing three nitrogen atoms, which serve as potential coordination sites. These nitrogen atoms, particularly those at the N1, N2, and N4 positions, possess lone pairs of electrons that can be donated to a metal center. The specific coordination mode often depends on the substitution pattern and the nature of the metal ion. researchgate.net For instance, in related systems, coordination frequently occurs through the N2 and/or N4 atoms of the triazine ring. tandfonline.com The electron-withdrawing nature of the triazine ring also influences the basicity and coordinating strength of its substituent groups. mdpi.com

The hydrazinyl group (-NH-NH₂) attached at the C3 position introduces additional donor atoms. Both the imino (-NH-) and the terminal amino (-NH₂) nitrogens have lone pairs available for coordination. researchgate.net This functional group enhances the chelating potential of the molecule, allowing it to bind to a metal ion through multiple sites simultaneously. The combination of the triazine ring nitrogen and a nitrogen atom from the hydrazinyl group enables the ligand to act as a bidentate chelator, forming stable five- or six-membered chelate rings with a metal ion. researchgate.nettandfonline.com This chelation significantly increases the stability of the resulting metal complexes compared to monodentate coordination. An analogue, 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) (3ADMT), is noted as a strong ligand due to the coordination ability of its triazine ring. mdpi.com

Formation of Metal Complexes

The versatile ligand properties of this compound and its analogues allow for the formation of a variety of complexes with numerous transition metals. The synthesis typically involves the reaction of the triazine ligand with a suitable metal salt in an appropriate solvent.

Research has demonstrated the successful synthesis and characterization of complexes involving 1,2,4-triazine derivatives and various d-block metal ions.

Silver(I): A silver(I) complex with the closely related ligand 3-amino-5,6-dimethyl-1,2,4-triazine (3ADMT) has been synthesized through the self-assembly of 3ADMT and silver nitrate (B79036) (AgNO₃). mdpi.combohrium.com The resulting product is a one-dimensional coordination polymer with the formula [Ag(3ADMT)(NO₃)]n. mdpi.com

Nickel(II): Ni(II) complexes with various 1,2,4-triazine hydrazone derivatives have been prepared. tandfonline.comresearchgate.net For example, a complex with 3-(2-benzylidenehydrazinyl)-5-(4-isobutylphenyl)-1,2,4-triazine showed a 2:1 ligand-to-metal stoichiometry. tandfonline.com In another instance, a 1D coordination polymer of Ni(II) was formed with a hydrolyzed pyrazolyl-s-triazine ligand and a thiocyanate (B1210189) linker. mdpi.com

Copper(II): Cu(II) readily forms complexes with 1,2,4-triazine derivatives. tandfonline.com Studies on a Schiff base derived from 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) resulted in the formation of a stable Cu(II) complex. researchgate.net

Cobalt(II): Co(II) complexes of 1,2,4-triazine derivatives have been synthesized and characterized. tandfonline.com Like Ni(II), Co(II) has been shown to form complexes with a 2:1 ligand-to-metal ratio with certain triazine hydrazone ligands. tandfonline.com

Zinc(II): Zn(II) has been used to form complexes with triazine-based ligands. Pincer-type complexes have been synthesized using a bis-pyrazolyl-s-triazine ligand and a zinc(II) salt. researchgate.net

The table below summarizes representative research findings on metal complexes formed with analogues of this compound.

| Metal Ion | Ligand Analogue | Complex Formula/Stoichiometry | Key Finding | Reference |

|---|---|---|---|---|

| Ag(I) | 3-Amino-5,6-dimethyl-1,2,4-triazine (3ADMT) | [Ag(3ADMT)(NO₃)]n | Formation of a 1D coordination polymer. | mdpi.com |

| Ni(II) | 3-(2-Benzylidenehydrazinyl)-5-(4-isobutylphenyl)-1,2,4-triazine | 2:1 (Ligand:Metal) | Ligand acts as a bidentate chelator. | tandfonline.com |

| Cu(II) | 2-Benzylidene-3-hydroxy-1-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine | Cu(BDHT)(H₂O)·H₂O | Formation of a square planar complex. | researchgate.net |

| Co(II) | 3-(2-Benzylidenehydrazinyl)-5-(4-isobutylphenyl)-1,2,4-triazine | 2:1 (Ligand:Metal) | Formation of an octahedral complex. | tandfonline.com |

| Zn(II) | Bis-pyrazolyl-s-triazine (BPT) | [Zn(BPT)(NO₃)₂] | Formation of a pincer complex. | researchgate.net |

The structural diversity of metal complexes with 1,2,4-triazine ligands arises from their flexible coordination modes and the resulting variety of coordination geometries.

Coordination Modes:

Bidentate Chelation: This is a common mode where the ligand binds to a single metal center through two donor atoms. For hydrazinyl-triazine derivatives, this typically involves one nitrogen from the triazine ring (e.g., N2) and one nitrogen from the side chain (e.g., the azomethine or terminal amino nitrogen), forming a stable chelate ring. tandfonline.comrsc.org

Bridging Ligand: The ligand can bridge two or more metal centers. In the polymeric silver complex [Ag(3ADMT)(NO₃)]n, the 3-amino-5,6-dimethyl-1,2,4-triazine ligand acts as a bridge, coordinating to successive silver atoms via its N1 and N2 nitrogen atoms. mdpi.com The hydrazinyl group offers similar potential for bridging.

Coordination Geometries: The coordination number and geometry around the central metal ion are influenced by the metal's electronic configuration, the ligand's steric bulk, and the presence of other co-ligands.

Tetrahedral: This geometry is observed in some complexes. For example, a Zn(II) complex with a triazine Schiff base derivative was found to have a tetrahedral environment. researchgate.net The Ag(I) center in the [Ag(3ADMT)(NO₃)]n polymer is described as having a distorted tetrahedral geometry with a AgN₂O₂ coordination sphere. mdpi.combohrium.com

Square Planar: This geometry is characteristic of d⁸ metal ions like Cu(II). A Cu(II) complex with a 2-benzylidene-3-hydroxy-1-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine ligand was reported to be square planar. researchgate.net

Octahedral: This is a very common geometry for first-row transition metals. Ni(II) and Co(II) complexes with triazine derivatives frequently adopt octahedral structures, often by coordinating with two or three bidentate ligands or by including solvent molecules or anions in the coordination sphere. tandfonline.comresearchgate.net A hexa-coordinated Ni(II) center was also found in a 1D coordination polymer. mdpi.com

The table below details the coordination geometries observed in various metal complexes with 1,2,4-triazine analogues.

| Metal Ion | Ligand Analogue | Coordination Geometry | Coordination Sphere | Reference |

|---|---|---|---|---|

| Ag(I) | 3-Amino-5,6-dimethyl-1,2,4-triazine | Distorted Tetrahedral | AgN₂O₂ | mdpi.com |

| Ni(II) | 2-Benzylidene-3-hydroxy-1-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine | Octahedral | - | researchgate.net |

| Cu(II) | 2-Benzylidene-3-hydroxy-1-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine | Square Planar | - | researchgate.net |

| Mn(II) | 2-Benzylidene-3-hydroxy-1-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine | Tetragonal Pyramid | - | researchgate.net |

| Ni(II) | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazin-2-ol | Hexa-coordinated | NiN₄SO | mdpi.com |

Role as Ionophores in Chemical Sensing

An ionophore is a chemical species that reversibly binds ions. The ability of this compound and its analogues to form selective and stable complexes with metal ions makes them promising candidates for use as ionophores in chemical sensors. rsc.org Chemical sensors based on ionophores can detect specific ions through various mechanisms, including potentiometric, optical, or fluorescent changes.

Derivatives of 1,2,4-triazine have been investigated for their potential in analyte detection. For example, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) is known to form colored complexes with certain transition metals, indicating its potential for use in colorimetric sensors. rsc.org The strong electron-withdrawing character of the triazine ring is a key feature in designing fluorescent probes. mdpi.com When combined with an electron-donating unit, it can create a donor-acceptor system where interaction with an analyte, such as an ion, can modulate the charge-transfer process and lead to a detectable change in the fluorescence signal. rsc.org

Although direct applications of this compound as an ionophore are not extensively documented, the fundamental properties of the 1,2,4-triazine scaffold are highly relevant. The ability to form stable complexes, combined with the potential for significant electronic changes upon ion binding, suggests that this class of compounds could be effectively utilized in the development of new ion-selective electrodes or optical sensors for environmental and biological monitoring. mdpi.comnanobioletters.com

Spectroscopic Characterization of 3 Hydrazinyl 5,6 Dimethyl 1,2,4 Triazine Compounds

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in 3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine. The spectrum is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The FT-IR spectrum of the closely related 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) (3ADMT) provides a reference for the core structure. For this compound, the key functional groups and their expected vibrational frequencies include the N-H stretching of the hydrazinyl group (-NHNH₂), C-H stretching of the methyl groups, C=N and N=N stretching within the triazine ring, and the characteristic breathing mode of the triazine ring.

In triazine-based hydrazone derivatives, typical IR bands are observed for N-H stretching around 3200-3400 cm⁻¹, while the C=N stretching of the triazine ring appears in the 1500-1600 cm⁻¹ region. rsc.org The breathing mode of the 1,2,4-triazine (B1199460) ring is often observed near 805 cm⁻¹. The presence of the hydrazinyl group is specifically confirmed by distinct N-H stretching and bending vibrations.

Table 1: Expected FT-IR Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3400 | N-H stretching | Hydrazinyl (-NH, -NH₂) |

| 2900-3000 | C-H stretching | Methyl (-CH₃) |

| 1500-1600 | C=N stretching | 1,2,4-Triazine Ring |

| ~1450 | C-H bending | Methyl (-CH₃) |

| 1000-1300 | C-N stretching | Ring and hydrazinyl group |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the two methyl groups and the hydrazinyl moiety. Due to the asymmetric nature of the 1,2,4-triazine ring, the two methyl groups at positions 5 and 6 may be chemically non-equivalent, potentially giving rise to two separate singlets. The hydrazinyl group will produce signals for the -NH and -NH₂ protons, which are exchangeable with D₂O and may appear as broad singlets.

In the ¹³C NMR spectrum, signals are expected for the two methyl carbons and the three distinct carbons of the triazine ring (C3, C5, and C6). The chemical shifts of the ring carbons are influenced by the electronegative nitrogen atoms and the hydrazinyl substituent. In related 1,2,4-triazine derivatives, carbon signals for the triazine ring typically appear in the range of 140-165 ppm. youtube.comresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | C₅-CH₃, C₆-CH₃ | ~2.1-2.5 | Singlet |

| ¹H | -NH- | Broad, variable | Singlet |

| ¹H | -NH₂ | Broad, variable | Singlet |

| ¹³C | C₅-CH₃, C₆-CH₃ | ~15-25 | Quartet (in off-resonance) |

| ¹³C | C₃ | ~155-165 | Singlet |

Note: Predicted values are based on data from analogous structures and may vary with solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound through the determination of its mass-to-charge ratio (m/z). The molecular formula of this compound is C₅H₉N₅, with a calculated molecular weight of approximately 139.16 g/mol .

High-resolution mass spectrometry (HRMS) would show a precise m/z for the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum offers structural clues. Expected fragmentation pathways for this compound would involve the loss of small, stable molecules or radicals such as the hydrazinyl radical (•N₂H₃), dinitrogen (N₂), or methyl radicals (•CH₃), followed by cleavage of the triazine ring.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₉N₅ |

| Molecular Weight | 139.16 g/mol |

| Exact Mass | 139.0858 Da |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Electronic or UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum provides information about the conjugated systems within the molecule. For this compound, the UV-Vis spectrum is expected to display absorption bands arising from π → π* and n → π* electronic transitions. iitb.ac.in

The aromatic 1,2,4-triazine ring and the hydrazinyl group both contain π systems and non-bonding (n) electrons. Studies on related triazine-based hydrazone derivatives show strong absorption maxima (λ_max) in the range of 350-425 nm, which are attributed to these transitions. youtube.comtandfonline.com The exact position and intensity of these bands are sensitive to the solvent polarity.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a compound in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.

While a crystal structure for this compound itself is not reported, data from the closely related 3-amino-5,6-dimethyl-1,2,4-triazine (3ADMT) reveals key features of the core structure. nih.govrsc.org The 5,6-dimethyl-1,2,4-triazine ring is expected to be essentially planar. In the solid state, the molecules would likely be stabilized by a network of intermolecular hydrogen bonds involving the hydrazinyl group as a donor (N-H) and the triazine ring nitrogen atoms as acceptors (N-H···N). These interactions dictate the crystal packing arrangement. X-ray studies on other hydrazino-s-triazine derivatives confirm the importance of such hydrogen bonding in their crystal lattices. researchgate.net

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to confirm the compound's purity and composition.

Table 4: Elemental Composition of this compound (C₅H₉N₅)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 43.15% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.52% |

| Nitrogen | N | 14.007 | 5 | 70.035 | 50.33% |

| Total | | | | 139.162 | 100.00% |

Other Spectroscopic Techniques (e.g., ESR for Metal Complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons. While this compound is a diamagnetic molecule (no unpaired electrons) and therefore ESR-silent, its metal complexes containing paramagnetic ions (e.g., Cu(II), Co(II), Mn(II)) can be studied effectively with this method.

ESR spectroscopy of such complexes provides detailed information about the electronic structure and coordination environment of the metal center. The g-values and hyperfine coupling constants obtained from the ESR spectrum can help determine the geometry of the complex (e.g., octahedral, tetrahedral, square planar) and the nature of the metal-ligand bonding. For instance, in copper(II) complexes with hydrazone ligands, the trend g_parallel > g_perpendicular > 2.0023 is characteristic of a d⁹ system with the unpaired electron in the d(x²-y²) orbital, indicating a distorted octahedral or square planar geometry.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules with high accuracy. It is particularly valuable for studying systems like 3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine, where it can elucidate geometric parameters and spectroscopic characteristics.

Geometry Optimization and Structural Parameter Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. For triazine derivatives, the B3LYP functional combined with basis sets like 6-31G(d,p) is commonly employed to achieve a balance between accuracy and computational cost. nih.govresearchgate.netinpressco.comresearchgate.net Studies on related 1,2,4-triazine (B1199460) systems have utilized this level of theory to obtain optimized molecular structures. nih.gov

The compound this compound can exist in tautomeric forms, with the amino tautomer, 3-Amino-5,6-dimethyl-1,2,4-triazine (B98693) (3ADMT), being a significant form. Experimental and theoretical investigations often focus on this more stable amino form. mdpi.comresearchgate.net X-ray diffraction studies of a silver(I) complex containing 3ADMT have provided precise experimental bond lengths and angles. nih.gov These experimental values can be compared with DFT-calculated parameters to validate the computational model.

The optimized geometry reveals a nearly planar 1,2,4-triazine ring. The bond lengths and angles are influenced by the electronic nature of the substituents. For instance, in a complex, the coordination of the 3ADMT ligand to a metal center, such as silver(I), occurs through the nitrogen atoms of the triazine ring. mdpi.comnih.gov

Table 1: Selected Optimized Geometrical Parameters for Triazine Derivatives (Illustrative) Note: This table presents typical bond lengths and angles for related triazine structures as found in the literature. Specific experimental or calculated values for the isolated this compound are not readily available.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-C (ring) | 1.40 - 1.45 | Carbon-carbon bond length within the dimethyl substituted part of the triazine ring. |

| C-N (ring) | 1.32 - 1.38 | Carbon-nitrogen bond lengths within the triazine ring. |

| N-N (ring) | 1.35 - 1.40 | Nitrogen-nitrogen bond length within the triazine ring. |

| C-N (exocyclic) | 1.34 - 1.38 | Bond length between the triazine ring and the exocyclic amino/hydrazinyl group. |

| N-C-N (angle) | 115 - 120 | Bond angle within the triazine ring. |

| C-N-N (angle) | 118 - 122 | Bond angle within the triazine ring. |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

DFT, particularly through the Gauge-Including Atomic Orbital (GIAO) method, is a standard approach for the accurate prediction of NMR chemical shifts. nih.gov This method calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. researchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and whether solvent effects are considered. researchgate.net

For aminopyrimidines, which are structurally related to aminotriazines, DFT/GIAO methods have been shown to effectively reproduce experimental 13C, 15N, and 1H NMR chemical shifts. acs.org The calculations can reveal how electronic densities and the orientation of the amino group affect the chemical shifts of the ring atoms. acs.org While a comprehensive table of DFT-predicted NMR chemical shifts for this compound is not available in the cited literature, experimental 1H NMR data for the 3-amino tautomer has been reported. chemicalbook.com Comparing such experimental data with GIAO-calculated values is a crucial step in structural elucidation and validation. researchgate.net

Table 2: Illustrative Experimental 1H NMR Chemical Shifts for 3-Amino-5,6-dimethyl-1,2,4-triazine Source: Adapted from available spectral data. chemicalbook.com

| Proton Type | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH3 (C5) | ~2.4 | Singlet |

| CH3 (C6) | ~2.3 | Singlet |

| NH2 | Broad Signal | Singlet |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a small molecule, such as a triazine derivative, might interact with a biological macromolecule, like a protein or DNA.

Analysis of Binding Modes and Interactions with Macromolecules

Derivatives of 1,3,5-triazine (B166579) and 1,2,4-triazine have been the subject of molecular docking studies to explore their potential as anticancer agents. nih.govnih.gov These studies often target enzymes or receptors that are crucial for cancer cell survival and proliferation, such as cyclooxygenases (COX). nih.gov

For instance, docking studies of novel 1,3,5-triazine Schiff base derivatives have been performed to understand their binding interactions within the active sites of target proteins. nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein. The results can be correlated with experimental anti-proliferative activity, suggesting that the molecule's efficacy is linked to its ability to fit within the binding pocket and form stable interactions. nih.gov While specific docking studies on this compound were not found, research on related triazine-hydrazone derivatives indicates that this class of compounds may serve as a scaffold for developing new anticancer agents. nih.gov

Table 3: Common Macromolecular Targets and Key Interactions for Triazine Derivatives in Docking Studies

| Macromolecular Target | Key Interacting Residues (Example) | Type of Interaction | Potential Therapeutic Area |

|---|---|---|---|

| Cyclooxygenase (COX-1/COX-2) | Arginine, Valine, Serine | Hydrogen Bonding, Steric/Hydrophobic | Anti-inflammatory, Anticancer nih.gov |

| Tyrosine Kinases | Aspartate, Lysine, Leucine | Hydrogen Bonding, Hydrophobic | Anticancer |

| DNA Gyrase | Aspartate, Glycine, Water bridges | Hydrogen Bonding, Metal Ion Coordination | Antibacterial |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into specific atom-pair contacts.

For a silver(I) complex of 3-Amino-5,6-dimethyl-1,2,4-triazine, Hirshfeld surface analysis was used to analyze its supramolecular structure. mdpi.com The analysis revealed that the crystal packing is dominated by several types of non-covalent interactions. The contributions of these contacts can be quantified using 2D fingerprint plots. mdpi.com

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a 3-Amino-5,6-dimethyl-1,2,4-triazine (3ADMT) Complex Source: Data from the [Ag(3ADMT)(NO₃)]n complex. mdpi.com

| Intermolecular Contact | Percentage Contribution (%) |

|---|---|

| O···H / H···O | 37.2 |

| H···H | 21.5 |

| N···H / H···N | 18.8 |

| C···H / H···C | 6.5 |

| Other Contacts | 16.0 |

The Versatile Chemical Compound: this compound

The world of organic chemistry is replete with compounds that, while not household names, form the backbone of significant scientific advancements. One such molecule is this compound, a heterocyclic compound characterized by a triazine ring substituted with both hydrazinyl and methyl groups. This unique structural arrangement bestows upon it a versatile reactivity profile, making it a valuable intermediate and building block in various specialized applications, particularly in the realms of advanced organic synthesis and materials science. This article delves into the specific applications of this compound, focusing on its role as a precursor for other heterocyclic systems, its use in dye-sensitized solar cells, and its potential in the development of novel optoelectronic materials.

Applications in Advanced Organic Synthesis and Materials Science

The strategic placement of a reactive hydrazinyl group on the electron-deficient 1,2,4-triazine (B1199460) core makes 3-hydrazinyl-5,6-dimethyl-1,2,4-triazine a highly useful synthon for the construction of more complex molecular architectures. Its utility spans from the synthesis of fused heterocyclic systems to the development of functional materials for energy and electronics.

The hydrazinyl moiety of this compound serves as a nucleophilic handle that can readily react with a variety of electrophiles, leading to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds. This reactivity is fundamental to its role as a precursor for a diverse array of heterocyclic structures. The 1,2,4-triazine ring itself can participate in cycloaddition reactions, further expanding its synthetic utility.

The chemical reactivity of the closely related compound, 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776), provides significant insight into the synthetic potential of its dimethyl analogue. For instance, reactions with α,β-unsaturated nitriles and other π-acceptors have been shown to yield novel fused heterocyclic systems. researchgate.netresearchgate.net The reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with various carbonitriles can lead to the formation of new triazine-based heterocyclic structures, a process often initiated by a charge-transfer complex. researchgate.netresearchgate.net

Furthermore, the condensation of hydrazinyl-triazines with 1,2-dicarbonyl compounds is a well-established method for the synthesis of larger heterocyclic systems. mdpi.com For example, the reaction of C-glycopyranosyl formamidrazones with benzil (B1666583) leads to the formation of 3,5,6-trisubstituted 1,2,4-triazines. mdpi.com This suggests that this compound can be a key starting material for creating a variety of fused and substituted triazine derivatives. The general principle involves the reaction of the hydrazinyl group with carbonyls, which can then be followed by cyclization to form new rings. Derivatives of 1,2,4-triazine are known to be important in the synthesis of various heterocyclic compounds. pnrjournal.com

The versatility of the 1,2,4-triazine system is further highlighted by its use in inverse electron demand Diels-Alder reactions, which allows for the construction of other heterocyclic rings like pyridines. mdpi.com This type of reaction underscores the potential of this compound as a building block for creating diverse molecular scaffolds.

Table 1: Examples of Heterocyclic Systems Derived from Hydrazinyl-Triazines

| Reactant for Hydrazinyl-Triazine | Resulting Heterocyclic System | Reference |

| D-fructose, D-glucose, D-ribose, D-arabinose | bis triazinyl hydrazones | scilit.com |

| Chloroacetonitrile | 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] researchgate.netpnrjournal.comscilit.comtriazine | researchgate.net |

| 1,2-Dicyanobenzene | Benzencarboximidamide derivatives | researchgate.netresearchgate.net |

| α-Bromomalononitrile | Fused heterocyclic systems | researchgate.netresearchgate.net |

| Tetracyanoethane | Substituted 1,2,4-triazines | researchgate.netresearchgate.net |

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity, and the design of efficient sensitizer (B1316253) dyes is a critical area of research. Organic dyes based on various heterocyclic systems have been explored for this purpose, and 1,2,4-triazine derivatives have emerged as potential candidates. d-nb.infonih.gov

While direct studies on this compound in DSSCs are not extensively documented, research on analogous 1,2,4-triazine-based materials provides a strong indication of their potential. d-nb.infonih.gov Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been conducted on 1,2,4-triazine derivatives to evaluate their suitability as DSSC dyes. d-nb.infonih.gov These studies focus on key parameters such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), the energy gap (Eg), light-harvesting efficiency (LHE), and the open-circuit voltage (Voc). d-nb.infonih.gov

For a molecule to be an effective sensitizer in a DSSC, it must have appropriate HOMO and LUMO energy levels to ensure efficient electron injection into the semiconductor's conduction band (typically TiO₂) and subsequent dye regeneration. The HOMO level of the dye should be more negative than the redox potential of the electrolyte, and the LUMO level should be more positive than the conduction band edge of the semiconductor.

Theoretical calculations on related 1,2,4-triazine structures have shown that these compounds can possess favorable electronic properties for use in DSSCs. d-nb.infonih.gov The presence of donor and acceptor groups within the molecular structure is crucial for achieving broad absorption spectra and efficient charge separation. The hydrazinyl group in this compound can act as an electron-donating group, which, in conjunction with the electron-accepting 1,2,4-triazine ring, could form a push-pull system beneficial for DSSC applications.

Table 2: Key Parameters for DSSC Sensitizers

| Parameter | Desired Characteristic for High Efficiency |

| HOMO Level | More negative than the electrolyte's redox potential |

| LUMO Level | More positive than the semiconductor's conduction band edge |

| Energy Gap (Eg) | Small enough to absorb a broad range of the solar spectrum |

| Light Harvesting Efficiency (LHE) | High, to maximize photon absorption |

| Open-Circuit Voltage (Voc) | High, contributing to overall cell efficiency |

The field of optoelectronics, which involves devices that source, detect, and control light, is continually seeking new materials with tailored properties. The inherent electronic characteristics of the 1,2,4-triazine ring, combined with the ability to modify its structure through substituents, make its derivatives attractive for creating novel optoelectronic materials.

Research into Schiff base metal complexes derived from 3-hydrazino-5,6-diphenyl-1,2,4-triazine has demonstrated the potential of these compounds in this area. researchgate.net The synthesis and characterization of these complexes have revealed interesting spectroscopic and electronic properties. researchgate.net By extension, this compound can be used to synthesize similar Schiff bases and their metal complexes. The introduction of different metal ions can tune the electronic and photophysical properties of the resulting materials, potentially leading to applications in areas such as light-emitting diodes (LEDs), photodetectors, or nonlinear optics.

Computational studies, such as DFT, are valuable tools for predicting the optoelectronic properties of these materials. d-nb.infonih.govresearchgate.net These theoretical investigations can guide the synthesis of new compounds with optimized characteristics. The study of structural parameters, electronic transitions, and molecular orbitals provides a deeper understanding of how the molecular structure influences the material's performance. The development of new materials based on the 1,2,4-triazine scaffold is an active area of research with the potential for significant technological impact.

Q & A

Q. What are the established synthetic routes for 3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclization or substitution reactions. For example, reacting dibenzoyl derivatives with aminoguanidine bicarbonate in refluxing n-butanol yields triazine derivatives, followed by purification with ether/hexane mixtures (50%) . Key factors affecting yield include:

- Solvent selection : Polar solvents like acetonitrile or dichloromethane improve coordination in metal-complex syntheses .

- Molar ratios : A 2:3 molar ratio of silver trifluoromethanesulfonate to the triazine ligand optimizes coordination complex formation .

- Temperature : Reflux conditions (e.g., in chloroform with benzoyl chloride) enhance electrophilic substitution .

Q. What structural features of this compound facilitate coordination chemistry?

Answer: The triazine ring acts as an N-donor ligand, with the hydrazinyl group enabling hydrogen bonding. Key structural attributes:

- Coordination sites : The N2 position of the triazine ring binds to Ag(I) in trigonal-planar geometries .

- Hydrogen bonding : Intramolecular N–H⋯N interactions stabilize coordination complexes, as seen in Ag(admt)₃ (admt = 3-amino-5,6-dimethyl-1,2,4-triazine) .

- Planarity : The near-planar geometry (r.m.s. deviation <0.153 Å) enhances stacking interactions in crystal lattices .

Q. What are common electrophilic reactions involving this compound?

Answer: The hydrazinyl group reacts with electrophiles like benzoyl chloride or silver triflate:

- Acylation : With benzoyl chloride in CHCl₃ and triethylamine, it forms 3-dibenzoylamino derivatives .

- Coordination : Ag(I) complexes form via N2-triazine bonding, producing luminescent or catalytic materials .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during refinement of triazine-metal complexes?

Answer: Use SHELXL for high-resolution refinement:

- Hydrogen placement : Apply riding models for H atoms, with displacement parameters derived from parent atoms .

- Handling twinning : For twinned crystals, SHELXL’s twin-law refinement tools improve accuracy .

- Validation : Cross-check hydrogen-bonding networks (N–H⋯O, C–H⋯F) against crystallographic databases .

Table 1: Crystallographic parameters for Ag(admt)₃

| Parameter | Value |

|---|---|

| Space group | Triclinic, P1 |

| a, b, c (Å) | 13.9357, 15.1693, 16.2257 |

| α, β, γ (°) | 76.735, 72.565, 81.201 |

| V (ų) | 3172.0 |

| R factor | 0.069 |

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

Answer:

- Anticancer assays : MTT tests against breast cancer cell lines (e.g., MCF-7) assess cytotoxicity .

- Antimicrobial screening : Agar diffusion methods measure inhibition zones against E. coli or S. aureus .

- Mechanistic studies : Molecular docking predicts interactions with targets like PDK1 in pancreatic cancer .

Q. How can computational modeling optimize ligand design for silver(I) complexes?

Answer:

Q. How do reaction conditions impact the regioselectivity of triazine derivatization?

Answer:

- Solvent effects : Polar aprotic solvents (DMF, CH₃CN) favor nucleophilic substitution at the hydrazinyl group .

- Catalysts : p-Toluenesulfonic acid accelerates cyclocondensation reactions in 1,4-dioxane .

- Substituent effects : Electron-withdrawing groups on the triazine ring direct electrophiles to the hydrazine moiety .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of triazine derivatives?

Answer:

- Standardize assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls .

- Validate purity : Characterize compounds via HPLC (>95% purity) to exclude side-product interference .

- Dose-response curves : Compare IC₅₀ values across studies to identify structure-activity trends .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.